REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]1[C:14]([S:15](=[O:18])(=[O:17])[NH2:16])=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[N+:19]([O-])=O)[CH2:2][CH2:3][CH3:4].[OH-].[Na+].[H][H]>O>[NH2:19][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([S:15](=[O:18])(=[O:17])[NH2:16])[C:6]=1[NH:5][CH2:1][CH2:2][CH2:3][CH3:4])[C:10]([OH:12])=[O:11] |f:1.2|
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Name
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|
Quantity
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8.6 g
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Type
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reactant
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Smiles
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C(CCC)NC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
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Name
|
|
Quantity
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175 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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Pd on-carbon
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Quantity
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0.5 g
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Type
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catalyst
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the catalyst was removed by filtration
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Type
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CUSTOM
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Details
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the 3-amino-4-butylamino-5-sulphamyl-benzoic acid was precipitated from the filtrate by addition of 4N hydrochloric acid until pH 3
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Type
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CUSTOM
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Details
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After recrystallization from aqueous methanol the melting point was 211-211.5°C.
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Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(=O)O)C=C(C1NCCCC)S(N)(=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |